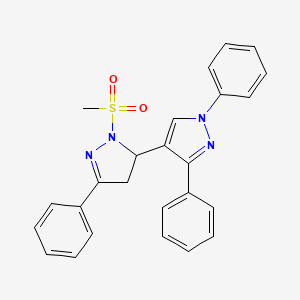

2-(methylsulfonyl)-1',3',5-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Starting Materials: Methylsulfonyl chloride.

Reaction Conditions: Base such as triethylamine, solvent like dichloromethane.

Example Reaction: Nucleophilic substitution to attach the methylsulfonyl group to the bipyrazole core.

Phenyl Substitution:

Starting Materials: Phenylboronic acids or phenyl halides.

Reaction Conditions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).

Example Reaction: Coupling of phenylboronic acid with the bipyrazole derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the bipyrazole core, followed by the introduction of the methylsulfonyl group and phenyl substituents. Key steps may include:

-

Formation of the Bipyrazole Core:

Starting Materials: Hydrazine derivatives and diketones.

Reaction Conditions: Acidic or basic catalysts, reflux conditions.

Example Reaction: Condensation of 1,3-diketones with hydrazine hydrate to form the bipyrazole ring.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction: The phenyl groups can be reduced under specific conditions to form cyclohexyl derivatives.

Substitution: The phenyl groups can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles like nitronium ions or halogens in the presence of Lewis acids.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Cyclohexyl-substituted bipyrazoles.

Substitution: Functionalized bipyrazoles with various substituents on the phenyl rings.

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Biological Probes: Used in the study of biological pathways and molecular interactions.

Medicine:

Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry:

Polymer Additives: Used as a stabilizer or modifier in polymer production.

Coatings: Incorporated into coatings for enhanced durability and resistance.

Mécanisme D'action

The mechanism of action of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparaison Avec Des Composés Similaires

1,3,5-Triphenyl-1H-pyrazole: Lacks the methylsulfonyl group, affecting its reactivity and applications.

2-(Methylsulfonyl)-1H-pyrazole: Simpler structure with fewer phenyl groups, leading to different chemical properties.

3,5-Diphenyl-1H-pyrazole: Similar core structure but different substitution pattern, influencing its chemical behavior.

Uniqueness: 2-(Methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is unique due to its combination of a bipyrazole core with methylsulfonyl and multiple phenyl groups. This structure provides a balance of electronic and steric effects, making it versatile for various applications in research and industry.

This detailed overview should provide a comprehensive understanding of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole, its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

2-(Methylsulfonyl)-1',3',5-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its effects on various biological systems.

- Molecular Formula : C25H22N4O2S

- CAS Number : 879479-07-9

- Molecular Weight : 446.53 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate hydrazine derivatives and aldehydes. The reaction conditions often include the use of solvents like ethanol and acetic acid under reflux conditions to facilitate cyclization .

Antimicrobial Activity

Research indicates that compounds with similar bipyrazole structures exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes necessary for bacterial survival. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating inflammation .

Antidepressant Activity

Recent studies have highlighted the potential antidepressant effects of related pyrazole derivatives. In behavioral tests such as the Tail Suspension Test (TST) and the Forced Swim Test (FST), these compounds significantly reduced immobility time in mice, suggesting an antidepressant-like effect . The proposed mechanism involves modulation of serotonergic pathways rather than noradrenergic ones.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 8 | Effective against S. aureus |

| Compound B | 16 | Effective against E. coli |

Case Study 2: Anti-inflammatory Mechanism

In a study assessing anti-inflammatory activity, the compound was tested in vitro for its ability to inhibit COX enzymes. The results showed a dose-dependent inhibition with an IC50 value comparable to standard anti-inflammatory drugs .

| Concentration (µM) | COX Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

Propriétés

IUPAC Name |

4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1,3-diphenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2S/c1-32(30,31)29-24(17-23(26-29)19-11-5-2-6-12-19)22-18-28(21-15-9-4-10-16-21)27-25(22)20-13-7-3-8-14-20/h2-16,18,24H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPOKWCXDDUCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.